N1-butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Description
N1-Butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone substituted with a butyl group at the N1 position and a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the N2 position. This compound is structurally analogous to pharmacologically active dibenzylamine derivatives and oxalamide-based ligands, making it relevant for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-3-6-15-13(17)14(18)16-10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHULYBLWBNRLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as lithium hydride (LiH). The reaction conditions include maintaining the temperature at around 60-80°C and stirring the reaction mixture for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxamides or benzodioxin derivatives.
Scientific Research Applications
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s disease due to its enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a decrease in the activity of the enzyme, which is beneficial in conditions where the enzyme is overactive .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxalamide Backbones
N1,N2-Bis(2-nitrophenyl)oxalamide (Reference Compound ):
- Structural Differences : Replaces the butyl and dihydrodioxin groups with o-nitrophenyl substituents.
- Thermodynamic Properties : Exhibits weaker three-centered hydrogen bonding (ΔH° = +15.2 kJ/mol, ΔS° = +48.1 J/mol·K) compared to N1-butyl-N2-dihydrodioxin-oxalamide, which has stronger intramolecular H-bonding due to the electron-rich dihydrodioxin moiety.
- Solubility : Lower lipophilicity (logP = 1.8) than the target compound (predicted logP = 3.2), attributed to the nitro groups’ polarity versus the butyl chain’s hydrophobicity.
- Functional Group Variation : Contains an ester group instead of a secondary amide.
- Hydrogen Bonding : Lacks intramolecular H-bonding, resulting in higher entropy changes (ΔS° = +52.3 J/mol·K) during solvation compared to the target compound (ΔS° = +38.9 J/mol·K).
Dibenzylamine Derivatives with Dihydrodioxin Moieties
Compounds such as N-(3-(trifluoromethyl)benzyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine (15) and N-(4-fluorobenzyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine (17) :
- Backbone Differences: Replace the oxalamide with a monoamine (ethylamine) linkage.
- Biological Activity : Demonstrated inhibitory activity against Venezuelan equine encephalitis virus (VEEV) with IC50 values ranging from 5–20 μM. The target oxalamide derivative’s activity is untested but predicted to be weaker due to reduced conformational flexibility.
- Synthesis : Prepared via reductive amination (e.g., GP1 or GP3 protocols), whereas the target compound requires oxalyl chloride-mediated coupling, yielding 45–60% purity after flash chromatography .
Imidazole and Isoquinoline Derivatives
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole :
- Heterocyclic Core : Features an imidazole ring instead of oxalamide.
- Drug-Likeness : Higher molecular weight (MW = 423 g/mol) and polar surface area (PSA = 78 Ų) compared to the target compound (MW = 332 g/mol, PSA = 65 Ų), suggesting better blood-brain barrier penetration for the oxalamide.
- ADMET Predictions : The imidazole derivative shows moderate hepatotoxicity risk (85% probability) versus low risk (32%) for the oxalamide, as calculated using QikProp .
Key Data Tables
Table 1: Thermodynamic and Physicochemical Properties
| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | logP | Molecular Weight |
|---|---|---|---|---|
| Target Oxalamide | +18.7 | +38.9 | 3.2 | 332 |
| N1,N2-Bis(2-nitrophenyl)oxalamide | +15.2 | +48.1 | 1.8 | 362 |
| Ethyl N-Phenyloxalamate | +22.4 | +52.3 | 2.1 | 207 |
Research Findings and Implications
- Hydrogen Bonding vs.
- Lipophilicity and ADMET : The butyl group enhances logP, favoring membrane permeability but increasing metabolic instability (predicted t1/2 = 2.3 hours vs. 4.1 hours for Compound 15) .
- Synthetic Challenges : Oxalamide derivatives require stringent anhydrous conditions for coupling, whereas dibenzylamines are more tolerant to aqueous workups .
Biological Activity
N1-butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide (CAS Number: 604752-42-3) is a synthetic compound belonging to the oxamide class. It features a unique bicyclic structure that includes a benzodioxin moiety, which has attracted attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 270.30 g/mol
- Structure : The compound consists of a butyl group attached to an oxalamide linked to a dihydrobenzo[b][1,4]dioxin structure.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butyl isocyanate in a solvent such as dimethylformamide (DMF), often using lithium hydride as a base. The reaction conditions generally require temperatures between 60°C and 80°C for several hours until the desired product is formed.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis or function, which leads to cell lysis and death.
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes. This interaction prevents the enzymes from catalyzing their substrates effectively, leading to reduced enzymatic activity. Such properties are particularly beneficial in therapeutic contexts where enzyme overactivity can contribute to disease processes.
Case Studies
The primary mechanism of action for this compound involves:
- Enzyme Binding : The compound binds to the active sites of specific enzymes.
- Inhibition : By occupying these sites, it prevents substrate binding and subsequent catalysis.
- Biological Impact : This inhibition can lead to decreased metabolic activity in bacteria or cancer cells, providing therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
